molecular formula C20H27N3O4S B3016749 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034279-86-0

1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No. B3016749
CAS RN: 2034279-86-0
M. Wt: 405.51
InChI Key: PQTNJXDQAGXHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Drug Development

Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlights the importance of understanding the metabolism and disposition of novel therapeutics. SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, demonstrates the process of studying a drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) processes in humans. Such studies are crucial for determining the safety and efficacy of new drugs, including identifying major metabolites and their pharmacological activities (Renzulli et al., 2011).

Development of Diagnostic and Therapeutic Agents

The exploration of compounds with specific functionalities often leads to the development of diagnostic or therapeutic agents. For instance, the study of sigma receptors and their ligands, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrates the potential of these compounds in visualizing primary breast tumors in vivo. This approach underscores the importance of targeted molecular imaging in cancer diagnosis and the potential therapeutic applications of such compounds (Caveliers et al., 2002).

Enhancing Understanding of Disease Mechanisms

Research on compounds structurally related to the one can also contribute to a better understanding of disease mechanisms. For example, the investigation of heterocyclic amines like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in both humans and rodents at low doses helps elucidate the metabolic pathways involved in the formation of DNA and protein adducts, potentially leading to carcinogenesis. Such studies are crucial for assessing the risk associated with exposure to these compounds and understanding the underlying mechanisms of disease (Turteltaub et al., 1999).

Safety Evaluation of Cosmetic and Personal Care Ingredients

The cumulative irritation test (CIT) is a method used to evaluate the skin irritation potential of individual ingredients and formulas in personal care products. Research involving compounds such as ethylenediaminetetraacetic acid, diazolidinyl urea, 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, and others provides valuable data on the safety and irritancy potential of preservatives used in skincare and cosmetic products. This is crucial for ensuring the safety of consumer products and minimizing the risk of skin irritation (Walters et al., 2015).

properties

IUPAC Name

1-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-27-12-11-22-18(24)13-23(20(22)26)17-7-9-21(10-8-17)19(25)15-28-14-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTNJXDQAGXHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.